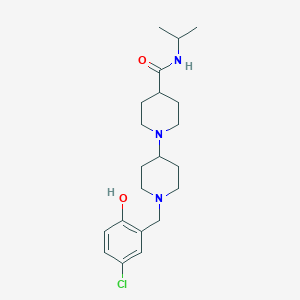![molecular formula C16H13N3O B4257419 1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone](/img/structure/B4257419.png)
1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone
Overview
Description
1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone, also known as PPE, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. PPE is a small molecule that belongs to the class of pyridine derivatives and has a molecular weight of 316.38 g/mol. In
Mechanism of Action
The mechanism of action of 1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone is not fully understood. However, it has been suggested that 1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. 1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. 1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone in lab experiments is its high purity. 1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone can be synthesized with a purity of over 95%, which makes it suitable for use in various experiments. However, one of the limitations of using 1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone. One area of research is the development of new synthesis methods for 1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone that are more efficient and cost-effective. Another area of research is the exploration of 1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of 1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone and its effects on the human body.
Scientific Research Applications
1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have significant anti-inflammatory and anti-cancer properties. In addition, 1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 1-{6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}ethanone has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
1-[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11(20)14-5-6-15(17-10-14)12-3-2-4-13(9-12)16-7-8-18-19-16/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWYFILRGWZYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CC(=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]malonamide](/img/structure/B4257336.png)

![{4-(4-methoxybenzyl)-1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}methanol](/img/structure/B4257351.png)
![2-[2-(benzyloxy)ethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone trifluoroacetate](/img/structure/B4257362.png)
![1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B4257365.png)

![N-{3-methoxy-4-[(3-methylbutanoyl)amino]phenyl}-1H-indole-5-carboxamide](/img/structure/B4257385.png)
![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B4257387.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B4257393.png)
![7-acetyl-2-methyl-N-[2-(pyridin-2-ylthio)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B4257394.png)
![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B4257398.png)
![N-methyl-2-(2-methyl-1,3-thiazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B4257403.png)
![6-[2-(3-methoxybenzyl)-4-morpholinyl]nicotinamide](/img/structure/B4257410.png)
![4-[(1-{[(2-chlorobenzyl)thio]acetyl}piperidin-2-yl)methyl]morpholine](/img/structure/B4257423.png)